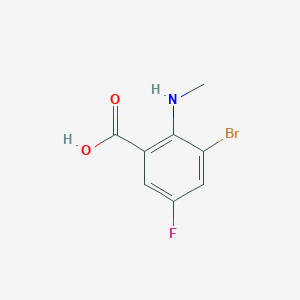
3-Bromo-5-fluoro-2-(methylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-2-nitrobenzoic acid, followed by reduction to form the corresponding amine. The methylation of the amine group is then carried out using methyl iodide or a similar methylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(methylamino)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylamino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro or hydroxyl derivatives.
Scientific Research Applications
3-Bromo-5-fluoro-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-fluoro-2-(methylamino)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying protein structures.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(methylamino)benzoic acid: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a methoxy group instead of a methylamino group, leading to different chemical properties.
3-Bromo-2-fluoro-5-nitrobenzoic acid:
Uniqueness
3-Bromo-5-fluoro-2-(methylamino)benzoic acid is unique due to the combination of bromine, fluorine, and methylamino substituents on the benzene ring. This specific arrangement provides distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7BrFNO2/c1-11-7-5(8(12)13)2-4(10)3-6(7)9/h2-3,11H,1H3,(H,12,13) |
InChI Key |
UXCUUXBJUAQVII-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


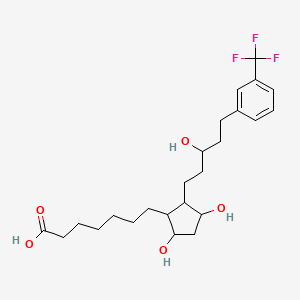
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)

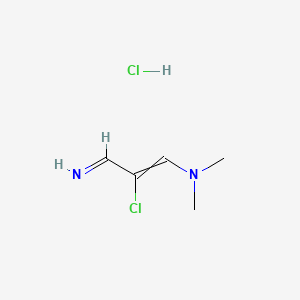
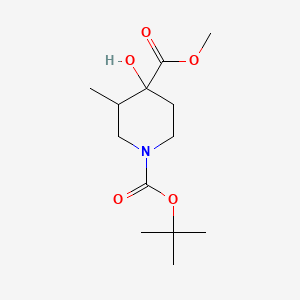
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
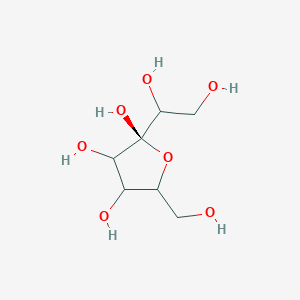
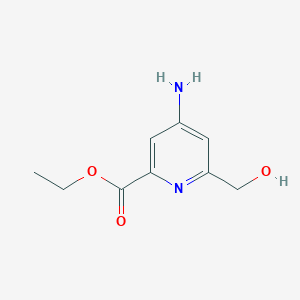
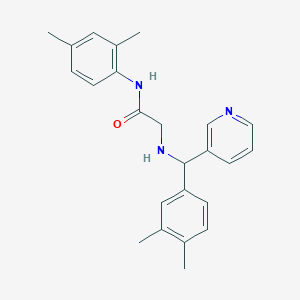
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)
